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Compound of Interest

3,5-Dimethyl-2-
Compound Name:

methoxyacetophenone
CAS No.: 147623-18-5; 55169-98-7
Cat. No.: B2457890

Get Quote

Executive Chemical Profile

Compound: 3,5-Dimethyl-2-methoxyacetophenone CAS Registry Number: 55169-98-7
Synonyms: 1-(2-methoxy-3,5-dimethylphenyl)ethanone; 2'-Methoxy-3',5'-
dimethylacetophenone Molecular Formula: C11H1402 Molecular Weight: 178.23 g/mol Core
Application: Advanced intermediate for pharmaceutical synthesis (e.g., benzofuran derivatives,
kinase inhibitor scaffolds).[1]

This compound is a Tier 3 Specialty Intermediate. Unlike commodity solvents or common
reagents, it is rarely held in bulk stock by major distributors. Researchers must often choose
between high-cost custom synthesis procurement or in-house preparation from the more
available phenolic precursor.[1]

Market Analysis: Suppliers & Pricing Strategy
Supply Chain Reality
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Current market data indicates that CAS 55169-98-7 is frequently listed as "Non-Stock" or
"Inquire” by Tier 1 vendors (Sigma-Aldrich, Fisher).[1] Immediate availability is typically
restricted to specialized building-block vendors (Oakwood, Fluorochem) or custom synthesis
houses.

Comparative Cost Analysis (Research Grade)

The following table contrasts the cost of direct procurement versus the "In-House Synthesis"
route using the commercially available precursor, 2'-Hydroxy-3',5'-dimethylacetophenone (CAS
1198-66-9).

Procurement Primary Estimated Estimated . .
) Risk Profile
Method Vendor Types Lead Time Cost (59)
Fluorochem, High (Stock
_ 2-6 Weeks I
Direct Purchase Oakwood, BLD $450 — $800+ reliability, Batch
(Import) o
Pharm variability)
In-House TCI, Sigma (for Low (Control
_ 2-3 Days $120 — $180 _
Synthesis Precursor) over purity)

Strategic Recommendation: For requirements <10g, In-House Synthesis is the superior
strategy. It reduces cost by >70% and eliminates lead-time uncertainty.[1] The precursor (CAS

1198-66-9) is a stable, cataloged item often used in fragrance and polymer chemistry.[1]

Technical Protocol: In-House Synthesis (The "Make"
Option)[1]

This section provides a self-validating protocol to synthesize 3,5-Dimethyl-2-
methoxyacetophenone from 2'-Hydroxy-3',5'-dimethylacetophenone. This O-methylation is
robust, high-yielding (>90%), and scalable.[1]
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Reaction Pathway

The synthesis utilizes a standard Williamson ether synthesis or methylation using Dimethyl
Sulfate (DMS) or Methyl lodide (Mel).

2'-Hydroxy-3',5'-dimethylacetophenone Deprotonation . Intermediate: Methylation (SN2) > 3,5-Dimethyl-2-methoxyacetophenone

(CAS 1198-66-9) Phenolate Anion (CAS 55169-98-7)

Reagents:
Mel or DMS
K2CO3, Acetone, Reflux

Click to download full resolution via product page

Figure 1: Synthetic pathway for the conversion of the hydroxy-precursor to the target methoxy-
ether.

Step-by-Step Methodology

Reagents:

Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (1.0 eq)

Methylating Agent: Methyl lodide (1.5 eq) [Alt: Dimethyl Sulfate]

Base: Potassium Carbonate (anhydrous, 2.0 eq)

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
Protocol:

o Setup: Charge a round-bottom flask with 2'-Hydroxy-3',5'-dimethylacetophenone (e.g., 5.0 g,
30.5 mmol) and anhydrous K2COs (8.4 g, 61.0 mmol) in Acetone (50 mL).

» Addition: Add Methyl lodide (2.85 mL, 45.7 mmol) dropwise under stirring. Caution: Mel is
toxic and volatile. Work in a fume hood.

o Reflux: Heat the mixture to reflux (approx. 60°C) for 4—6 hours. Monitor via TLC
(Hexane/EtOAc 8:2). The starting material (phenol) will have a lower Rf and may stain with
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FeCls (violet); the product will not.

o Workup:
o Cool to room temperature.
o Filter off the inorganic salts (K2COs/Kl).
o Concentrate the filtrate under reduced pressure.

o Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and
Brine.

o Dry over MgSOas and concentrate.

 Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation
or silica flash chromatography.

Quality Assurance: Self-Validating System

To ensure "Research Grade" integrity (>98%), the synthesized or purchased compound must
undergo the following QC workflow.

QC Decision Logic
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Figure 2: Quality Control Logic Flow. The absence of the phenolic proton is the critical purity
indicator.

Analytical Specifications
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e 1H NMR (CDCls, 400 MHz):

(¢]

0 2.30, 2.35: Two singlets (3H each) corresponding to Ar-CHs at positions 3 and 5.

[¢]

0 2.60: Singlet (3H) for Acetyl CHs.

0 3.75-3.85: Distinct singlet (3H) for O-CHs. Note: This peak confirms successful
methylation.[1]

[¢]

[e]

0 7.0-7.5: Aromatic protons (2H).

 Critical Impurity Marker: Any broad singlet >10 ppm indicates unreacted starting material
(Phenol).

Handling & Safety Profile

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Methoxy-acetophenones

can be light-sensitive over long periods.[1]
e Hazards:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.

o Precursor Note: Methyl lodide is a known carcinogen; use appropriate PPE and
containment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.31949-21-0|2-Bromo-1-(2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
o 2. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

e To cite this document: BenchChem. [Technical Procurement & Utilization Guide: 3,5-
Dimethyl-2-methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2457890/docs#technical-procurement-utilization-
guide-3-5-dimethyl-2-methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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